

The Discovery and Synthesis of Tricaine Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metacaine**

Cat. No.: **B7771447**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

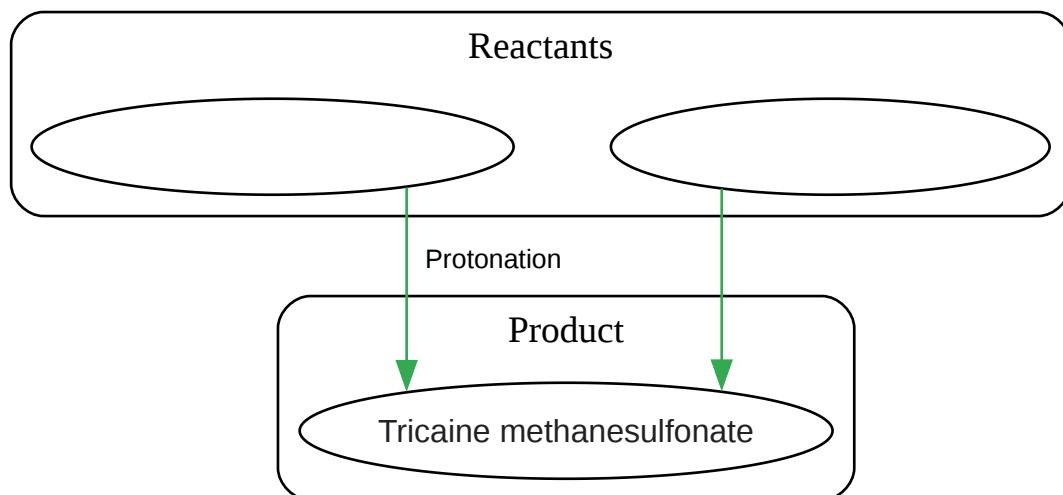
Tricaine methanesulfonate, commonly known as MS-222, is a widely utilized anesthetic and sedative in aquatic research and aquaculture. Its discovery marked a significant advancement in the humane handling and study of fish, amphibians, and other poikilotherms. This technical guide provides an in-depth exploration of the historical discovery, chemical synthesis, and mechanism of action of Tricaine methanesulfonate. Detailed experimental protocols for its synthesis and application are presented, alongside a comprehensive summary of its physicochemical properties and efficacy. Signaling pathway and experimental workflow diagrams are included to visually articulate the core concepts for research and drug development professionals.

Discovery and Historical Context

The anesthetic properties of the aminobenzoate ester family, to which Tricaine belongs, were recognized in the early 20th century. Initially developed as a potential local anesthetic for human use as an alternative to cocaine, its value in veterinary medicine, particularly for cold-blooded animals, was soon realized. The widespread adoption of Tricaine methanesulfonate (MS-222) as a fish anesthetic began around 1967.^[1] Its high solubility in water and rapid, reversible anesthetic effects made it a superior choice for fisheries research and aquaculture, where the safe and temporary immobilization of animals is crucial for a variety of procedures, including tagging, transport, and surgical interventions.^{[1][2]}

Physicochemical Properties

Tricaine methanesulfonate is the methanesulfonate salt of ethyl 3-aminobenzoate.^{[3][4]} It is a white, crystalline powder with the chemical formula $C_{10}H_{15}NO_5S$ and a molecular weight of 261.3 g/mol.^{[2][3]} Key physicochemical properties are summarized in Table 1.


Property	Value	Reference
IUPAC Name	ethyl 3-aminobenzoate; methanesulfonic acid	[3]
Synonyms	MS-222, TMS, Tricaine, Finquel, Syncaine	[2] [3]
CAS Number	886-86-2	[2]
Molecular Formula	$C_{10}H_{15}NO_5S$	[2] [3]
Molecular Weight	261.3 g/mol	[3]
Melting Point	149-150 °C	[5]
Solubility	Soluble in water	[2]
Appearance	White crystalline powder	[2]

Synthesis of Tricaine Methanesulfonate

The synthesis of Tricaine methanesulfonate is a straightforward acid-base reaction involving the combination of ethyl m-aminobenzoate and methanesulfonic acid.^{[4][6]}

Synthesis Pathway

The synthesis involves the protonation of the amino group of ethyl m-aminobenzoate by the strongly acidic methanesulfonic acid to form the corresponding salt.

[Click to download full resolution via product page](#)

A simplified diagram of the synthesis of Tricaine methanesulfonate.

Experimental Protocol: Laboratory Scale Synthesis

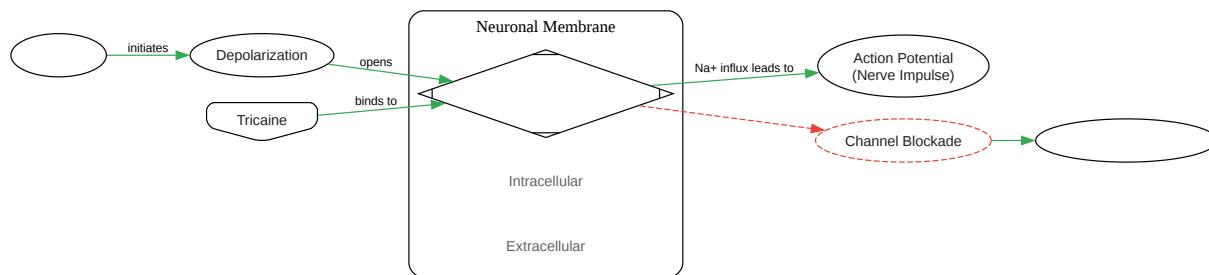
The following is a representative protocol for the laboratory-scale synthesis of Tricaine methanesulfonate.

Materials:

- Ethyl m-aminobenzoate
- Methanesulfonic acid
- Anhydrous diethyl ether (or other suitable inert solvent)
- Stirring apparatus
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- **Dissolution:** Dissolve a known molar equivalent of ethyl m-aminobenzoate in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.
- **Acid Addition:** Slowly add one molar equivalent of methanesulfonic acid dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
- **Precipitation:** The Tricaine methanesulfonate salt will precipitate out of the solution as a white solid.
- **Stirring:** Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.
- **Filtration:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified Tricaine methanesulfonate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.


Expected Yield: The yield of this reaction is typically high, often exceeding 90%.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of Tricaine methanesulfonate is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane.^{[2][7]} These channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit information throughout the nervous system.

By binding to a specific site within the pore of the sodium channel, Tricaine physically obstructs the influx of sodium ions into the neuron. This prevention of sodium ion movement inhibits the depolarization of the neuronal membrane, thereby blocking the generation and conduction of

nerve impulses. The net effect is a reversible loss of sensation and motor control in the anesthetized animal.

[Click to download full resolution via product page](#)

Signaling pathway of Tricaine methanesulfonate's anesthetic action.

Efficacy and Application in Aquatic Species

The efficacy of Tricaine methanesulfonate as an anesthetic is dependent on several factors, including the concentration of the anesthetic, the temperature of the water, and the species and size of the animal.^[8] Higher concentrations and warmer water temperatures generally lead to faster induction of anesthesia but may also decrease the safety margin.

Efficacy Data

The following tables summarize the induction and recovery times for Tricaine methanesulfonate in various fish species at different concentrations and temperatures.

Table 2: Efficacy of Tricaine Methanesulfonate in Zebrafish (*Danio rerio*)

Concentration (mg/L)	Temperature (°C)	Induction Time (seconds)	Recovery Time (seconds)	Reference
84	Ambient	43 (median)	85	[9]
168	Ambient	25 (median)	147	[9]
200	Ambient	95 ± 32	-	[10]
336	Ambient	15 (median)	212	[9]

Table 3: Efficacy of Tricaine Methanesulfonate in Goldfish (*Carassius auratus*)

Concentration (mg/L)	Salinity (ppt)	Induction Time (minutes)	Recovery Time (minutes)	Reference
200	12	2.24 ± 0.95	-	[11]
>150	16	-	Rapid	[11]

Table 4: Efficacy of Tricaine Methanesulfonate in Peruvian Grunt (*Anisotremus scapularis*)

Concentration (mg/L)	Induction Time	Recovery Time	Reference
80	< 6 minutes	< 16 minutes	[12]

Experimental Protocol: Anesthesia of Fish

This protocol provides a general guideline for the use of Tricaine methanesulfonate to anesthetize fish for research purposes.

Materials:

- Tricaine methanesulfonate (pharmaceutical grade)
- Sodium bicarbonate (for buffering)
- Anesthesia tank

- Recovery tank with fresh, aerated water
- pH meter or strips
- Aeration source

Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of Tricaine methanesulfonate (e.g., 1-10 g/L). This should be done in a fume hood, wearing appropriate personal protective equipment.[8][13]
- Buffer the Solution: Tricaine methanesulfonate is acidic in solution. Buffer the stock solution to a neutral pH (7.0-7.5) using sodium bicarbonate. A common ratio is 2 parts sodium bicarbonate to 1 part Tricaine methanesulfonate by weight.[8][13]
- Prepare Anesthetic Bath: Add the buffered stock solution to the anesthesia tank to achieve the desired final concentration. The tank should contain water from the animal's housing system to minimize stress.
- Induction: Gently place the fish into the anesthetic bath. Monitor the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).
- Procedure: Once the desired level of anesthesia is reached, perform the intended procedure (e.g., measurement, tagging, minor surgery).
- Recovery: Immediately following the procedure, transfer the fish to a recovery tank with fresh, well-aerated water.
- Monitoring: Monitor the fish until it has fully recovered, as indicated by the return of normal swimming behavior and equilibrium.

[Click to download full resolution via product page](#)

Workflow for fish anesthesia using Tricaine methanesulfonate.

Conclusion

Tricaine methanesulfonate remains an indispensable tool in aquatic research and aquaculture. Its well-characterized synthesis, clear mechanism of action, and extensive efficacy data provide a solid foundation for its continued and responsible use. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this important anesthetic, offering valuable insights for researchers, scientists, and drug development professionals in the field. Further research may focus on the development of novel anesthetics with even greater safety margins and reduced environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. umces.edu [umces.edu]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ZFIN [zfin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethyl-m-aminobenzoate methanesulphonate [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ucdavis.edu [research.ucdavis.edu]
- 9. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 10. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (*Danio rerio*) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trjfas.org [trjfas.org]

- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (*Danio rerio*) larvae [frontiersin.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of Tricaine Methanesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7771447#discovery-and-synthesis-of-tricaine-methanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com